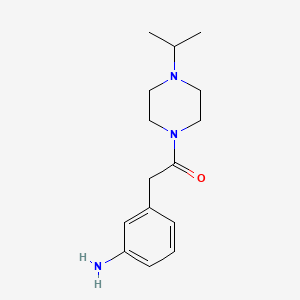
2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone
概要
説明
2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with an amino group at the third position and a piperazine ring substituted with an isopropyl group. The ethanone moiety connects these two functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring, followed by reduction to introduce the amino group. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the ethanone linkage, often through acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring and piperazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and alkylating agents for nucleophilic substitution.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl and piperazine compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(3-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
- 2-(3-Aminophenyl)-1-(4-propylpiperazin-1-yl)ethanone
Uniqueness
Compared to its analogs, 2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone may exhibit unique properties due to the isopropyl group on the piperazine ring. This can influence its steric and electronic characteristics, potentially leading to different reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
2-(3-aminophenyl)-1-(4-propan-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)17-6-8-18(9-7-17)15(19)11-13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPQAOWKMDLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















